molecular formula C20H28N6O2 B14806725 2-(((2-((1-Hydroxybutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)methyl)-4-methylphenol

2-(((2-((1-Hydroxybutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)methyl)-4-methylphenol

Cat. No.: B14806725
M. Wt: 384.5 g/mol
InChI Key: KWXOHZOEEBOAEO-UHFFFAOYSA-N
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Description

2-[({2-[(1-hydroxybutan-2-yl)amino]-9-(propan-2-yl)-9H-purin-6-yl}amino)methyl]-4-methylphenol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({2-[(1-hydroxybutan-2-yl)amino]-9-(propan-2-yl)-9H-purin-6-yl}amino)methyl]-4-methylphenol typically involves multi-step organic reactions. The process begins with the preparation of the purine derivative, followed by the introduction of the hydroxybutan-2-yl group through a nucleophilic substitution reaction. The final step involves the coupling of the purine derivative with 4-methylphenol under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[({2-[(1-hydroxybutan-2-yl)amino]-9-(propan-2-yl)-9H-purin-6-yl}amino)methyl]-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-[({2-[(1-hydroxybutan-2-yl)amino]-9-(propan-2-yl)-9H-purin-6-yl}amino)methyl]-4-methylphenol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[({2-[(1-hydroxybutan-2-yl)amino]-9-(propan-2-yl)-9H-purin-6-yl}amino)methyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[({2-[(1-hydroxybutan-2-yl)amino]-9-(propan-2-yl)-9H-purin-6-yl}amino)methyl]-4-methylphenol include other purine derivatives and phenolic compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of a purine core with a hydroxybutan-2-yl group and a 4-methylphenol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H28N6O2

Molecular Weight

384.5 g/mol

IUPAC Name

2-[[[2-(1-hydroxybutan-2-ylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]-4-methylphenol

InChI

InChI=1S/C20H28N6O2/c1-5-15(10-27)23-20-24-18(17-19(25-20)26(11-22-17)12(2)3)21-9-14-8-13(4)6-7-16(14)28/h6-8,11-12,15,27-28H,5,9-10H2,1-4H3,(H2,21,23,24,25)

InChI Key

KWXOHZOEEBOAEO-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=C(C=CC(=C3)C)O

Origin of Product

United States

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